molecular formula C13H16F3N3O5S B396258 ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate

ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate

Cat. No.: B396258
M. Wt: 383.35g/mol
InChI Key: GKZSWWHNNZBILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that includes trifluoromethyl and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate typically involves multiple steps. One common method includes the reaction of ethyl 2-acetamido-3,3,3-trifluoro-2-(4-nitroanilino)propanoate with a sulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes and proteins, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate is unique due to its combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets .

Properties

Molecular Formula

C13H16F3N3O5S

Molecular Weight

383.35g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-(4-sulfamoylanilino)propanoate

InChI

InChI=1S/C13H16F3N3O5S/c1-3-24-11(21)12(13(14,15)16,18-8(2)20)19-9-4-6-10(7-5-9)25(17,22)23/h4-7,19H,3H2,1-2H3,(H,18,20)(H2,17,22,23)

InChI Key

GKZSWWHNNZBILW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.